molecular formula C27H20N2O7S B11586370 prop-2-en-1-yl 2-{1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11586370
M. Wt: 516.5 g/mol
InChI Key: QSVQJAPSOZZTSH-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and a methoxycarbonyl phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and the methoxycarbonyl phenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which PROP-2-EN-1-YL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, PROP-2-EN-1-YL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:

    Eugenol: A natural phenolic compound with a simpler structure but similar functional groups.

    Indole derivatives: Compounds with an indole core that exhibit a range of biological activities.

    Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse chemical and biological properties

Properties

Molecular Formula

C27H20N2O7S

Molecular Weight

516.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(4-methoxycarbonylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H20N2O7S/c1-4-13-35-26(33)23-14(2)28-27(37-23)29-20(15-9-11-16(12-10-15)25(32)34-3)19-21(30)17-7-5-6-8-18(17)36-22(19)24(29)31/h4-12,20H,1,13H2,2-3H3

InChI Key

QSVQJAPSOZZTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C(=O)OCC=C

Origin of Product

United States

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